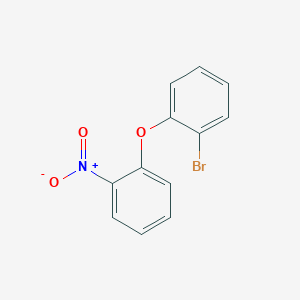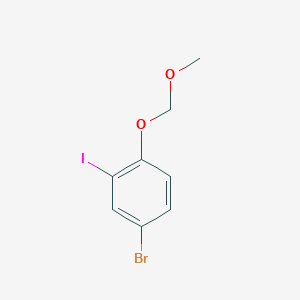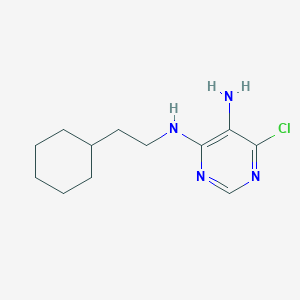![molecular formula C30H31NO7 B12099515 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxycarbonyloxymethyl]phenyl]propanoic acid](/img/structure/B12099515.png)
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxycarbonyloxymethyl]phenyl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxycarbonyloxymethyl]phenyl]propanoic acid is a complex organic compound known for its applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a tert-butoxycarbonyl (Boc) group, and a phenylpropanoic acid backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxycarbonyloxymethyl]phenyl]propanoic acid typically involves multiple steps, starting from commercially available N-Fmoc-protected α-amino acids. One common method is the Arndt-Eistert protocol, which converts α-amino acids to β-amino acids in two steps with high yield . The reaction conditions often involve the use of reagents such as diazomethane and silver oxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle the complex sequence of reactions required to produce the compound with high purity and yield. The process is optimized to ensure consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxycarbonyloxymethyl]phenyl]propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl and amine groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Nucleophiles: Ammonia (NH3), hydroxide ions (OH-)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxycarbonyloxymethyl]phenyl]propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxycarbonyloxymethyl]phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The Fmoc and Boc groups play a crucial role in protecting the amino and carboxyl groups during chemical reactions, allowing for selective modifications. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfanyl-butyric acid
- (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldodec-11-enoic acid
- (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-oxo-4-(tritylamino)butanoic acid
Uniqueness
What sets 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxycarbonyloxymethyl]phenyl]propanoic acid apart is its specific combination of functional groups, which provides unique reactivity and stability. The presence of both Fmoc and Boc groups allows for versatile applications in peptide synthesis and other organic transformations.
Eigenschaften
Molekularformel |
C30H31NO7 |
|---|---|
Molekulargewicht |
517.6 g/mol |
IUPAC-Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxycarbonyloxymethyl]phenyl]propanoic acid |
InChI |
InChI=1S/C30H31NO7/c1-30(2,3)38-29(35)37-17-20-14-12-19(13-15-20)16-26(27(32)33)31-28(34)36-18-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,34)(H,32,33) |
InChI-Schlüssel |
WMMAZNYUHWBPAM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)OCC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1,2,4,13,14,15,18,19,20,34,35-Undecahydroxy-5,10,23,31-tetraoxo-6,9,24,27,30,39-hexaoxaoctacyclo[34.2.1.04,38.07,26.08,29.011,16.017,22.032,37]nonatriaconta-11,13,15,17,19,21,32,34,36-nonaen-28-yl) 3,4,5-trihydroxybenzoate](/img/structure/B12099450.png)

![8-Bromo-6-fluoro-2-methyl-imidazo[1,2-a]pyridine](/img/structure/B12099460.png)



![Tert-butyl 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridyl]-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B12099502.png)
![[(1R,2R,3S,4R,5S)-4-(6-Amino-2-chloropurin-9-yl)-2,3-dihydroxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate](/img/structure/B12099505.png)


![4-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoic acid](/img/structure/B12099520.png)

